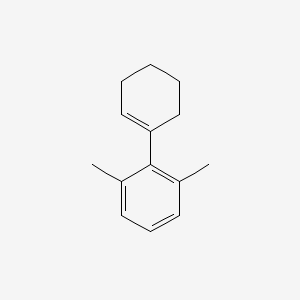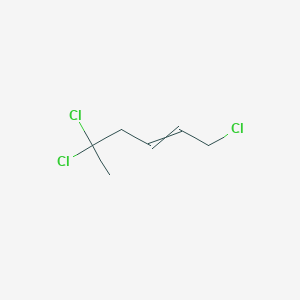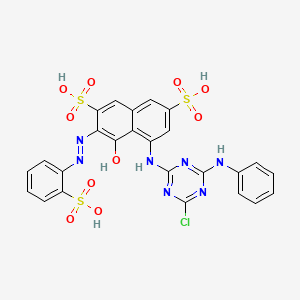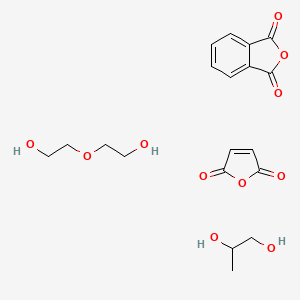
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole-5-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 5-amino-3-(2H-pyrrol-3-ylamino)-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-3-(1H-pyrrol-2-ylamino)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3,4-dihydro-2H-pyrrole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
23942-33-8 |
|---|---|
分子式 |
C10H15N5O2 |
分子量 |
237.26 g/mol |
IUPAC名 |
ethyl 5-amino-3-(3,4-dihydro-2H-pyrrol-5-ylamino)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H15N5O2/c1-2-17-10(16)7-8(11)14-15-9(7)13-6-4-3-5-12-6/h2-5H2,1H3,(H4,11,12,13,14,15) |
InChIキー |
DWXRLGZAEZOUBD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NN=C1NC2=NCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)






![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)



